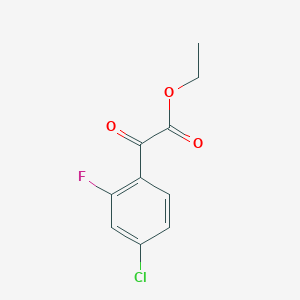

Ethyl 4-chloro-2-fluorobenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

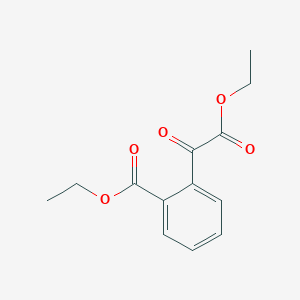

Ethyl 4-chloro-2-fluorobenzoylformate, also known as ethyl 4-chloro-2-fluorobenzoate, is a chemical compound that belongs to the class of benzoylformates. It is a light yellow solid with a molecular weight of 230.62 g/mol .

Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-2-fluorobenzoylformate is1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-fluorobenzoylformate is a light yellow solid . Its molecular weight is 230.62 g/mol . The InChI code is1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 .

Aplicaciones Científicas De Investigación

Synthesis and Transformation in Organic Chemistry

- Ethyl 4-chloro-2-fluorobenzoylformate is used in the synthesis of various quinoline derivatives, which are significant in the study of DNA fluorophores and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

- It's instrumental in the development of efficient C–C bond formation methods for synthesizing ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, leading to improved process safety and environmental friendliness (Guo, Yu, & Su, 2020).

- This compound is used in synthesizing pyrazole- and isoxazole-based heterocycles, showing potential in antiviral activity, especially against Herpes simplex type-1 (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Pharmaceutical and Medicinal Chemistry

- Ethyl 4-chloro-2-fluorobenzoylformate is a key intermediate in the structural modification and preparation of ofloxacin analogs, crucial in developing antibiotic drugs (Rádl, Kovářová, Moural, & Bendová, 1991).

- It's used in the synthesis of (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, contributing to understanding the crystal structure and bonding in pharmaceutical compounds (Dehua & Xiaoyan, 2008).

- The compound is integral to creating 4-chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block for synthesizing diverse heterocyclic scaffolds in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Material Science and Chemistry

- In the synthesis of benzofurans from 2-ethylphenols, ethyl 4-chloro-2-fluorobenzoylformate plays a role in understanding the mechanism of substituent loss and rearrangement, impacting the field of organic and material chemistry (Givens & Venuto, 1969).

- The compound is used in selective fluorination studies, which is crucial for understanding the selective fluorination of organic carbonyl compounds or N-heterocycles (Makino & Yoshioka, 1988).

Propiedades

IUPAC Name |

ethyl 2-(4-chloro-2-fluorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRAMEBZOXFRRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641285 |

Source

|

| Record name | Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-2-fluorobenzoylformate | |

CAS RN |

228998-72-9 |

Source

|

| Record name | Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.